molecular formula C5H10ClN B1610598 2-(Chloromethyl)pyrrolidine CAS No. 54288-80-1

2-(Chloromethyl)pyrrolidine

Cat. No.: B1610598
CAS No.: 54288-80-1
M. Wt: 119.59 g/mol
InChI Key: KFINMADAIKCLDI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)pyrrolidine plays a significant role in biochemical reactions as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites. This interaction can lead to the modification of the structure and function of these biomolecules. For instance, this compound can react with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and enzyme activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties allow it to interact with DNA, leading to changes in gene expression and potentially causing mutations. Additionally, this compound can disrupt cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the compound can inhibit enzymes involved in DNA replication and repair by alkylating critical residues in their active sites. This inhibition can result in the accumulation of DNA damage and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of this compound have been associated with increased DNA damage and cell death in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. This localization can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)pyrrolidine typically involves the chloromethylation of pyrrolidine. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, which yields the desired chloromethylated product. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methylated pyrrolidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyrrolidine-2-carboxaldehyde or pyrrolidine-2-carboxylic acid.

    Reduction: Formation of N-methylpyrrolidine.

Scientific Research Applications

2-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(Chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

    3-Chloropiperidine: Contains a piperidine ring with a chlorine substituent.

    Pyrrolidine-2,5-dione: A derivative of pyrrolidine with different functional groups.

Uniqueness: 2-(Chloromethyl)pyrrolidine is unique due to its specific reactivity profile, which is influenced by the presence of both the pyrrolidine ring and the chloromethyl group. This combination allows for a diverse range of chemical transformations and applications that are not as readily achievable with similar compounds.

Properties

IUPAC Name

2-(chloromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINMADAIKCLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544576
Record name 2-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54288-80-1
Record name 2-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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